2-(Benzo[b]thiophen-2-yl)propan-2-ol
CAS No.:
Cat. No.: VC18202658
Molecular Formula: C11H12OS
Molecular Weight: 192.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12OS |
|---|---|
| Molecular Weight | 192.28 g/mol |
| IUPAC Name | 2-(1-benzothiophen-2-yl)propan-2-ol |
| Standard InChI | InChI=1S/C11H12OS/c1-11(2,12)10-7-8-5-3-4-6-9(8)13-10/h3-7,12H,1-2H3 |
| Standard InChI Key | OCZXFLXFYVFRGR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C1=CC2=CC=CC=C2S1)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The core structure of 2-(benzo[b]thiophen-2-yl)propan-2-ol consists of a benzo[b]thiophene ring fused to a propan-2-ol group. Benzo[b]thiophene is a bicyclic system comprising a benzene ring annulated to a thiophene (sulfur-containing heterocycle). The propan-2-ol moiety introduces a hydroxyl group at the central carbon of a three-carbon chain, creating a tertiary alcohol.
Key Structural Features:
-
Benzo[b]thiophene: Planar aromatic system with resonance stabilization.
-
Propan-2-ol: Sterically hindered hydroxyl group due to two methyl substituents on the β-carbon.
-
Connectivity: The thiophene's 2-position is linked to the propan-2-ol's central carbon, as confirmed by analogous compounds like 2-(2-benzylphenyl)propan-2-ol (PubChem CID: 12250224) .
Computational Descriptors
While experimental data for 2-(benzo[b]thiophen-2-yl)propan-2-ol is sparse, properties can be estimated using QSAR models:
The hydroxyl group’s steric hindrance likely reduces hydrogen-bonding capacity compared to primary alcohols, influencing solubility and reactivity .
Synthetic Pathways and Modifications
Core Synthesis Strategies
Benzo[b]thiophene derivatives are typically synthesized via cyclization or functionalization of preformed heterocycles. For 2-(benzo[b]thiophen-2-yl)propan-2-ol, plausible routes include:
Route 1: Grignard Addition
-
Formation of Benzo[b]thiophene-2-carbaldehyde:
-
Grignard Reaction:
-
Reaction with vinyl magnesium bromide to form a secondary alcohol.
-
-
Oxidation-Reduction Sequence:
Route 2: Aza-Michael Addition
-
Microwave-assisted addition of arylpiperazines to benzo[b]thiophene ketones, as demonstrated for related propan-1-one derivatives .
Functionalization and Stability
Copper-catalyzed C(sp)-C(sp) bond cleavage, observed in 2-phenyl-1-(pyridin-2-yl)propan-2-ol , suggests potential instability under catalytic conditions. For 2-(benzo[b]thiophen-2-yl)propan-2-ol, similar cleavage could yield benzo[b]thiophene and acetone derivatives, critical in metabolic studies.
Pharmacological Relevance
Serotonin Receptor Affinity
Structurally related compounds, such as 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, exhibit micromolar affinity (K = 2.30 μM) for 5-HT receptors . Key determinants of activity include:
-
Substituent Effects: Electron-withdrawing groups (e.g., nitro) on the arylpiperazine moiety reduce affinity, while pyridyl groups enhance interaction.
-
Spacer Length: Propan-2-ol spacers may optimize receptor docking compared to ketone or primary alcohol analogues .
Docking Studies and Binding Modes
Molecular docking of analogous compounds reveals:
-
Hydrogen Bonding: Hydroxyl groups interact with Ser159 and Thr160 residues in the 5-HT binding pocket.
-
Aromatic Stacking: Benzo[b]thiophene engages in π-π interactions with Phe362 .
Physicochemical and ADME Properties
Solubility and Lipophilicity
-
LogP: Estimated ~2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
-
Aqueous Solubility: Limited due to aromatic bulk; formulation with co-solvents (e.g., DMSO) may be necessary .
Metabolic Pathways
Potential pathways inferred from analogous alcohols :
-
Oxidation: Conversion to ketone via cytochrome P450 enzymes.
-
Conjugation: Glucuronidation of the hydroxyl group.
-
C-C Cleavage: Copper-dependent degradation to benzo[b]thiophene and acetone .
Applications and Future Directions
CNS Drug Development
-
Antidepressants/Antipsychotics: 5-HT modulation is implicated in mood disorders.
-
Neuroprotective Agents: Antioxidant properties of thiophenes may complement alcohol’s radical-scavenging potential.
Material Science
-
Liquid Crystals: Benzo[b]thiophene’s planar structure could stabilize mesophases.
-
Coordination Chemistry: Propan-2-ol may act as a ligand for metal-organic frameworks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume